![molecular formula C12H25NO B072619 Lauramide CAS No. 1120-16-7](/img/structure/B72619.png)
Lauramide
Overview
Description
Lauramide, also known as Dodecanamide, is a carboxylic acid amide derivative of fatty acids . It is formed from a fatty acid and an amine . This compound is used in cosmetic formulations as a thickener, foam stabilizer, and viscosity builder . It is commonly found in shampoos, hair dyes, bath products, and lotions .
Synthesis Analysis
This compound DEA (diethanolamine) is a mixture of ethanolamides of lauric acid . It is synthesized from naturally occurring fatty acids . This compound DEA is derived from lauric acid .
Molecular Structure Analysis
The molecular formula of this compound is C12H25NO . It has an average mass of 199.333 Da and a mono-isotopic mass of 199.193619 Da .
Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3 . Its boiling point is 335.1±10.0 °C at 760 mmHg . The vapor pressure is 0.0±0.7 mmHg at 25°C . The flash point is 156.5±19.0 °C . The index of refraction is 1.451 .
Scientific Research Applications
Spectrophotometry in Liquid Detergent Analysis : A study by Nouri, Sohrabi, & Adnani (2006) explored the use of lauramide in liquid detergent analysis. The research employed a partial least squares algorithm for spectrophotometric determination of this compound as a nonionic surfactant, indicating its utility in analytical chemistry.
Safety in Cosmetics : this compound DEA, a derivative of this compound, was assessed for its safety in cosmetic applications. A report by Cocamide Dea & this compound Dea (1986) in the International Journal of Toxicology found that this compound DEA was not a significant oral toxin in animal studies and showed no mutagenic activity, suggesting its safety for use in cosmetic products (Cocamide Dea & this compound Dea, 1986).
Concrete Foaming Agent : this compound was used as a concrete foaming agent in a study by Liu et al. (2011). The study demonstrated that this compound has low surface tension and good foaming properties, making it suitable for use in low-density foam concrete.
Skin Penetration Enhancement : A study by Tang-Liu et al. (1988) investigated hexamethylene this compound (a this compound derivative) for its skin penetration enhancement effect. The research showed that it could enhance the penetration of hydrocortisone through the skin, indicating potential applications in dermatological preparations.
Metabolism in Liver Microsomes : Research by Merdink et al. (1996) found that this compound diethanolamine was metabolized in rat liver microsomes to hydroxy derivatives. This study contributes to understanding the metabolic pathways of substances like this compound in biological systems.
Antimicrobial Applications in Food Safety : The antimicrobial properties of this compound arginine ethyl ester were evaluated by Benli et al. (2015) for their effectiveness against Salmonella on chicken carcasses. This suggests potential applications in food safety and preservation.
Foaming Properties in High-Salinity Water : Wang, Ge, & Zhang (2017) studied the foaming properties of this compound amide oxide in high-salinity water. The study provides insights into the applicability of this compound derivatives in different environmental conditions.
Synergistic Antimicrobial Effects : A study by Algburi, Volski, & Chikindas (2015) found that this compound arginine ethyl ester synergized with conventional antibiotics against biofilms of Gardnerella vaginalis, indicating potential uses in treating bacterial infections.
Mechanism of Action
Target of Action
Lauramide, also known as dodecanamide, is a fatty amide . It is primarily used in the cosmetic industry as a surfactant and foam booster
Mode of Action
As a surfactant, this compound reduces surface tension between two liquids or a liquid and a solid. This property allows it to mix oil and water, making it an effective cleaning agent . It also stabilizes foam, which enhances the texture and spreadability of products like shampoos and cleansers .
Result of Action
The primary result of this compound’s action is its ability to emulsify and solubilize oils, thereby enhancing the cleaning and foaming properties of personal care products . It is also known for its mildness, suggesting it is less likely to cause skin irritation compared to other surfactants .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as pH and temperature. This compound offers excellent stability in systems with a pH range of 4-11 , making it suitable for various cosmetic formulations
properties
IUPAC Name |
dodecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRSCQWREDREME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022146 | |
Record name | Dodecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1120-16-7 | |
Record name | Dodecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1120-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lauramide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26630 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Lauramide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecanamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lauramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.999 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | LAURAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BD22052MO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Lauramide compounds are amides derived from lauric acid (dodecanoic acid), a 12-carbon saturated fatty acid. The general structure consists of a 12-carbon alkyl chain (C12H25) linked to a nitrogen atom through a carbonyl group (CONH). The nitrogen atom can be further substituted with various groups, leading to diverse this compound derivatives with unique properties.
ANone: this compound diethanolamine (LDEA) is a common this compound derivative. Its molecular formula is C16H35NO3 and its molecular weight is 289.45 g/mol.
A: The long alkyl chain of this compound derivatives contributes to their hydrophobic nature. This hydrophobicity makes them compatible with nonpolar substances like oils and fats, enabling their use in applications such as emulsifiers, foam stabilizers, and thickeners in various formulations, including cosmetics, detergents, and personal care products. [, , , ]
A: The amide group (CONH) introduces polarity to this compound molecules, enabling some water solubility, especially when the nitrogen atom is further substituted with polar groups like hydroxyl groups in LDEA. This polarity contributes to their surfactant properties, allowing them to interact at interfaces between polar and nonpolar phases. [, , , ]
A: Yes, a two-year dermal study was conducted on F344/N rats and B6C3F1 mice exposed to this compound diethanolamine. While no carcinogenic activity was observed in male rats or mice, there was some evidence of carcinogenic activity in female mice, attributed to free diethanolamine present as a contaminant. []
A: The study found increased incidences of epidermal and sebaceous gland hyperplasia, hyperkeratosis, chronic inflammation, and parakeratosis at the site of application in both rats and mice. []
A: Yes, cases of allergic contact dermatitis have been reported for both cocamide diethanolamine and this compound diethanolamine present in shampoo formulations. []
A: this compound derivatives find use in various industries and products. [, , , ] Some common applications include:
A: this compound arginine ethyl ester (LAE) has shown antimicrobial activity, specifically against Gardnerella vaginalis biofilms. [, , ]
A: The length and nature of the alkyl chain and the substituents on the nitrogen atom significantly impact their properties, affecting their solubility, foaming ability, emulsifying properties, and biological activity. These structural variations allow for tailoring of this compound derivatives for specific applications. [, , ]
ANone: Research continues to explore and improve the applications of this compound compounds. Current areas of interest include:
- Drug Delivery: Investigating the potential of this compound-based vesicles for drug delivery, particularly for transdermal applications. [, ]
- Antimicrobial Activity: Studying the effectiveness of LAE and related compounds against various microorganisms, including their synergistic effects with conventional antibiotics. [, , ]
- Bio-based Surfactants: Developing environmentally friendly surfactants derived from renewable resources like lauric acid, aiming for improved biodegradability and reduced environmental impact. [, , ]
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